Cinchonan-9-amine, (8a,9S)-
Description
Significance of Chiral Catalysis in Modern Organic Synthesis
Chiral catalysis is a cornerstone of contemporary chemical synthesis, providing an efficient and powerful method for creating complex molecules with high enantioselectivity. numberanalytics.com The ability to selectively produce a single enantiomer is of paramount importance, as different enantiomers of the same molecule can exhibit vastly different biological activities. hilarispublisher.com For instance, in the pharmaceutical industry, one enantiomer of a drug may provide the desired therapeutic effect, while the other could be inactive or even cause harmful side effects. hilarispublisher.comhilarispublisher.com Chiral catalysts, therefore, are indispensable tools for synthesizing safer and more effective drugs. hilarispublisher.com Beyond pharmaceuticals, chiral catalysis finds applications in the production of agrochemicals with improved efficacy and in the development of advanced materials with unique properties. numberanalytics.com The process of asymmetric catalysis, where a chiral catalyst directs the conversion of achiral starting materials into chiral products, has unlocked synthetic routes that were previously inaccessible. hilarispublisher.comhilarispublisher.com
Overview of Cinchona Alkaloids as Natural Chiral Scaffolds
Cinchona alkaloids are naturally occurring compounds extracted from the bark of the Cinchona tree. bohrium.comwiley-vch.de This family of compounds includes quinine (B1679958), quinidine (B1679956), cinchonine (B1669041), and cinchonidine (B190817). bohrium.com For over three decades, their unique and attractive structural properties have made them highly valuable as chiral scaffolds and organocatalysts in asymmetric organic synthesis. bohrium.combenthamdirect.com Their inherent chirality, coupled with the presence of multiple functional groups, allows for a wide range of modifications, leading to a diverse library of catalysts. dovepress.comnih.gov The rigid quinuclidine (B89598) ring system provides a well-defined chiral environment that is crucial for inducing stereoselectivity in chemical reactions. researchgate.net The versatility of Cinchona alkaloids has been demonstrated in a broad spectrum of enantioselective transformations, including oxidations, reductions, and the formation of carbon-carbon bonds. bohrium.com
Historical Context of Cinchona Alkaloid-Based Catalysis
The use of Cinchona alkaloids in chemistry has a rich history, dating back to 1853 when Louis Pasteur used them as resolving agents. wiley-vch.de However, their application as catalysts in asymmetric reactions began to gain significant attention much later. A landmark in this field was the development of the Sharpless asymmetric dihydroxylation in the late 1980s and early 1990s, which utilized Cinchona alkaloids as ligands and had a profound impact on synthetic chemistry. wiley-vch.de The early 2000s marked a "second renaissance" for Cinchona alkaloids with the rise of organocatalysis, where these compounds were used directly as metal-free catalysts. wiley-vch.de The first report of an asymmetric reaction catalyzed by a Cinchona base was published as early as 1912 by Bredig and Fiske, who studied the addition of HCN to benzaldehyde. wiley-vch.de Over the years, extensive research has led to the development of various generations of Cinchona-derived catalysts, including those for phase-transfer catalysis, which was first disclosed in 1981. rsc.org
Introduction to 9-Amino Cinchona Alkaloids as Advanced Catalytic Entities
A significant advancement in the field of Cinchona alkaloid catalysis has been the development of 9-amino Cinchona alkaloids. These compounds, where the C9 hydroxyl group is replaced by an amino group, have demonstrated superior catalytic performance in a variety of asymmetric reactions. rsc.org The introduction of the amino functionality significantly enhances their catalytic efficacy, particularly in reactions involving carbonyl compounds. nih.govresearchgate.net These primary amine catalysts have proven to be exceptionally effective in Michael additions and cycloaddition reactions of α,β-unsaturated ketones, often achieving high levels of stereoselectivity. researchgate.netrsc.org The development of efficient synthetic routes has made these 9-amino derivatives, such as Cinchonan-9-amine, (8a,9S)-, readily accessible for use in a broad range of enantioselective transformations. nih.govacs.org Their ability to act as bifunctional catalysts, activating both the nucleophile and the electrophile, contributes to their remarkable catalytic activity and selectivity. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
(S)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3/c1-2-13-12-22-10-8-14(13)11-18(22)19(20)16-7-9-21-17-6-4-3-5-15(16)17/h2-7,9,13-14,18-19H,1,8,10-12,20H2/t13-,14-,18-,19-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILZIKKYERYJBJZ-LSOMNZGLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[C@H]1CN2CC[C@H]1C[C@H]2[C@H](C3=CC=NC4=CC=CC=C34)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Cinchonan 9 Amine, 8a,9s and Its Derivatives
Strategies for the Preparation of Cinchonan-9-amine, (8a,9S)-
The preparation of these primary amines from Cinchona alkaloids typically involves the conversion of the C9-hydroxyl group into an amino group. Two main procedures have been described for this purpose, allowing for both small-scale and larger-scale syntheses. nih.govresearchgate.netspringernature.com
Mitsunobu Reaction-Based Approaches with Azide (B81097) Introduction
A common and effective method for synthesizing 9-amino(9-deoxy)epi Cinchona alkaloids involves the Mitsunobu reaction. nih.govresearchgate.netspringernature.com This reaction allows for the conversion of the C9-hydroxyl group of the parent alkaloid into an azide group with a clean inversion of stereochemistry. organic-chemistry.org The reaction is typically carried out using reagents like diethylazodicarboxylate (DEAD) or diisopropylazodicarboxylate (B7806520) (DIAD) and triphenylphosphine (B44618) (PPh3) in the presence of an azide source, such as diphenylphosphoryl azide (DPPA) or hydrazoic acid. organic-chemistry.orgresearchgate.netnih.gov
This approach has been successfully applied to a one-pot, 5-gram scale synthesis of four different cinchona-based primary amines from their corresponding alkaloids: quinine (B1679958) (QN), quinidine (B1679956) (QD), dihydroquinine (DHQN), and dihydroquinidine (B8771983) (DHQD). nih.govspringernature.com The introduced azide group is then subsequently reduced to the primary amine. nih.gov The Mitsunobu reaction is a powerful tool for this transformation due to its reliability in achieving the desired stereochemical outcome. organic-chemistry.orgnih.gov
Reductive Methods for Amine Formation (e.g., LiAlH4, Pd/C Hydrogenation)
Following the introduction of the azide group, the formation of the primary amine is accomplished through reduction. Two primary reductive methods are employed depending on the substrate and desired scale. nih.govresearchgate.netspringernature.com
For the synthesis of derivatives from quinine and quinidine, selective reduction of the azide group can be achieved using lithium aluminum hydride (LiAlH4). nih.govnih.gov This powerful reducing agent effectively converts the azide to the amine. nih.gov
Alternatively, for the dihydro-alkaloid derivatives, catalytic hydrogenation is the preferred method. nih.gov This is typically carried out using palladium on carbon (Pd/C) as the catalyst under a hydrogen atmosphere. nih.govnih.gov This method is also utilized in a more scalable approach for the synthesis of these aminocatalysts. nih.gov
Demethylation Techniques for Bifunctional Aminocatalysts
To create bifunctional aminocatalysts, the methoxy (B1213986) group on the quinoline (B57606) ring of certain Cinchona alkaloids is often removed. This demethylation step is crucial for enhancing the catalytic activity in certain asymmetric reactions. nih.govresearchgate.netspringernature.com
One common method for demethylation involves the use of boron tribromide (BBr3). This reagent effectively cleaves the methyl ether to yield the corresponding phenol. nih.govspringernature.com Another technique, particularly useful in scalable processes, employs an alkylthiolate to achieve the demethylation. nih.gov This allows for the synthesis of the bifunctional catalysts from the less expensive quinine and quinidine as the starting materials. nih.gov
Scale-Up Considerations in Synthesis (e.g., 5-g to 20-g scale procedures)
The synthesis of Cinchonan-9-amine and its derivatives has been developed with scalability in mind, moving from milligram research laboratory scales to larger gram-scale productions. nih.govresearchgate.net A one-pot procedure has been established for 5-gram scale syntheses utilizing the Mitsunobu reaction. nih.govresearchgate.netspringernature.com
For even larger quantities, a more convenient approach suitable for up to a 20-gram scale has been reported. nih.govresearchgate.netspringernature.com This scaled-up procedure involves the formation of azides from the O-mesylated derivatives of the alkaloids, followed by selective reduction. nih.gov While the Mitsunobu reaction is efficient, its scalability can sometimes be a concern due to the formation of byproducts. acsgcipr.org The development of these larger-scale protocols is crucial for the practical application of these compounds as organocatalysts. researchgate.net
Preparation from Naturally Occurring Cinchona Alkaloids (Quinine, Quinidine, Cinchonidine (B190817), Dihydroquinine, Dihydroquinidine)
The primary starting materials for the synthesis of Cinchonan-9-amine, (8a,9S)- and its analogs are the naturally abundant Cinchona alkaloids. nih.govresearchgate.netspringernature.comyoutube.com These include quinine, quinidine, cinchonidine, dihydroquinine, and dihydroquinidine. nih.gov These alkaloids provide a readily available and chiral scaffold, making them ideal precursors for the synthesis of chiral aminocatalysts. The specific stereochemistry of the final product is dictated by the choice of the starting alkaloid. nih.gov
The synthetic strategies described, such as the Mitsunobu reaction and reductive amination, are applied to these natural products to introduce the C9-amino functionality. nih.govresearchgate.netyoutube.com The structural diversity of the naturally occurring Cinchona alkaloids allows for the preparation of a range of aminocatalysts with different stereochemical and electronic properties. researchgate.net
Mesylation and SN2 Displacement in Amine Synthesis
An alternative to the direct Mitsunobu reaction for introducing the azide group involves a two-step process of mesylation followed by an SN2 displacement. nih.gov In this method, the hydroxyl group at the C9 position of the Cinchona alkaloid is first converted into a good leaving group, typically a mesylate, by reacting it with methanesulfonyl chloride.
Subsequently, the mesylate is displaced by an azide nucleophile in an SN2 reaction. This reaction proceeds with inversion of configuration, leading to the desired stereochemistry at the C9 position. The resulting azide is then reduced to the primary amine as previously described. nih.gov This mesylation/SN2 approach is particularly noted as being more convenient for larger-scale syntheses. nih.gov
Staudinger Reduction for Amine Formation
The synthesis of Cinchonan-9-amine, (8a,9S)-, a primary amine derived from cinchona alkaloids, is frequently accomplished through a two-step sequence involving the formation of an azide followed by its reduction. nih.gov The Staudinger reduction is a particularly mild and efficient method for converting the intermediate azide into the desired primary amine, Cinchonan-9-amine, (8a,9S)-. wikipedia.orgorganic-chemistry.org
The reaction mechanism can be summarized as follows:
Nucleophilic Attack : R-N₃ + PPh₃ → R-N=N-N=PPh₃
Nitrogen Extrusion : R-N=N-N=PPh₃ → R-N=PPh₃ + N₂
Hydrolysis : R-N=PPh₃ + H₂O → R-NH₂ + O=PPh₃
This methodology provides a reliable route to chiral primary amines like Cinchonan-9-amine, (8a,9S)-, which serve as crucial building blocks for more complex derivatives. nih.gov
Synthesis of Modified Cinchonan-9-amine, (8a,9S)- Scaffolds
The primary amine functionality of Cinchonan-9-amine, (8a,9S)- serves as a versatile handle for the synthesis of a wide array of derivatives through N-functionalization. These modifications are instrumental in tuning the steric and electronic properties of the cinchona scaffold.
Formation of Thiourea (B124793) Derivatives
Thiourea derivatives of Cinchonan-9-amine, (8a,9S)- are readily prepared by reacting the primary amine with an appropriate isothiocyanate (R-N=C=S). d-nb.info This addition reaction is typically straightforward and proceeds under mild conditions to furnish the corresponding N,N'-disubstituted thiourea. The reaction involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbon atom of the isothiocyanate.
The general reaction is: (8a,9S)-Cinchonan-9-NH₂ + R-NCS → (8a,9S)-Cinchonan-9-NH-C(=S)NH-R
This method allows for the introduction of a wide variety of substituents (R groups) depending on the isothiocyanate used, leading to a library of thiourea derivatives with diverse structural features. researchgate.netnih.gov
Table 1: Examples of Thiourea Derivative Synthesis
| Amine Reactant | Isothiocyanate Reactant | Product | Reference |
|---|---|---|---|
| (8a,9S)-Cinchonan-9-amine | Phenyl isothiocyanate | N-((8a,9S)-Cinchonan-9-yl)-N'-phenylthiourea | d-nb.info |
Synthesis of Selenourea (B1239437) Derivatives
Analogous to thiourea synthesis, selenourea derivatives are formed through the reaction of Cinchonan-9-amine, (8a,9S)- with isoselenocyanates (R-N=C=Se). mdpi.com The synthesis of these selenium-containing compounds follows a similar mechanism, where the primary amine adds across the C=Se double bond. nih.gov
The procedure generally involves dissolving the 9-amino-(9-deoxy)-epialkaloid in a suitable solvent like dichloromethane (B109758) (CH₂Cl₂), followed by the addition of the aryl isoselenocyanate. mdpi.com The mixture is typically stirred at room temperature until the reaction is complete. The resulting selenourea can then be purified by standard techniques like column chromatography. mdpi.com
Table 2: General Procedure for Selenourea Synthesis
| Step | Description |
|---|---|
| 1 | Dissolve 9-amino-(9-deoxy)-epialkaloid (1.0 equiv.) in CH₂Cl₂. |
| 2 | Add a solution of the appropriate aryl isoselenocyanate (1.0 equiv.) in CH₂Cl₂. |
| 3 | Stir the mixture for ~15 hours at room temperature under an inert atmosphere (argon). |
| 4 | Evaporate the solvent in vacuo. |
| 5 | Purify the residue by silica (B1680970) gel chromatography. |
Source: Adapted from mdpi.com
Preparation of Urea (B33335) Derivatives
The synthesis of urea derivatives from Cinchonan-9-amine, (8a,9S)- can be achieved through several established methods. nih.gov A common approach involves the reaction of the amine with an isocyanate (R-N=C=O), mirroring the synthesis of thioureas and selenoureas. organic-chemistry.org
Alternatively, safer and more versatile reagents can be employed. N,N'-Carbonyldiimidazole (CDI) is a widely used phosgene (B1210022) substitute that facilitates the formation of ureas. nih.govresearchgate.net The reaction proceeds by first activating the amine with CDI to form an intermediate, which then reacts with a second amine. However, for synthesizing derivatives of Cinchonan-9-amine, a one-pot reaction would typically involve reacting the primary amine with the isocyanate generated in situ or, more directly, with a stable isocyanate. dntb.gov.ua The reaction of phenyl carbamates with amines in dimethyl sulfoxide (B87167) (DMSO) also provides a mild and efficient route to unsymmetrical ureas. google.com
The general reaction with an isocyanate is: (8a,9S)-Cinchonan-9-NH₂ + R-NCO → (8a,9S)-Cinchonan-9-NH-C(=O)NH-R
Generation of Sulfanyl (B85325) Derivatives and Chiral Thioethers
The introduction of sulfur functionalities, such as sulfanyl groups or the formation of chiral thioethers, represents another avenue for modifying the Cinchonan-9-amine scaffold. While direct sulfenylation of the amine itself is less common, the cinchona framework is extensively used to create chiral catalysts for reactions involving sulfur nucleophiles, which can lead to chiral thioethers. nih.gov
For instance, derivatives of cinchona alkaloids are used as organocatalysts in enantioselective sulfa-Michael additions. nih.gov In these reactions, a thiol (R-SH) adds to an α,β-unsaturated carbonyl compound, facilitated by the chiral cinchona-based catalyst. While this doesn't directly functionalize the C9-amine, it highlights the role of the scaffold in synthesizing chiral sulfur-containing molecules. researchgate.net The synthesis of direct sulfanyl derivatives would likely require a different synthetic strategy, potentially starting from a different functional group on the cinchona alkaloid. researchgate.net
Synthesis of Other N-Functionalized Derivatives (e.g., Formamides)
Beyond the derivatives mentioned above, the primary amine of Cinchonan-9-amine, (8a,9S)- can be converted into a variety of other N-functionalized compounds. A notable example is the synthesis of N-formyl derivatives (formamides).
The preparation of N-[(8S,9S)-6′-Methoxycinchonan-9-yl]formamide, a derivative of 9-amino(9-deoxy)quinine, has been reported. mdpi.com The synthesis involves dissolving the amine in an excess of a formylating agent, such as methyl formate, and heating the mixture. This reaction proceeds to completion, yielding the formamide (B127407) derivative quantitatively after removal of the excess reagent. mdpi.com
Table 3: Synthesis of a Formamide Derivative
| Reactant | Reagent | Conditions | Product | Yield | Reference |
|---|
This method exemplifies a straightforward approach to obtain N-acyl derivatives, expanding the library of modified Cinchonan-9-amine scaffolds.
Polymer-Supported and Heterogeneous Catalyst Preparation
The immobilization of Cinchonan-9-amine, (8a,9S)- and its related derivatives onto polymeric supports offers significant advantages, including ease of separation from the reaction mixture, potential for catalyst recycling and reuse, and suitability for continuous flow processes. nih.govprinceton.edu Various strategies have been developed to create these heterogeneous catalysts, ranging from covalent attachment to non-covalent encapsulation. nih.gov
A prominent strategy involves the covalent anchoring of the cinchona alkaloid moiety to a polymer backbone. This can be achieved by modifying the alkaloid to introduce a polymerizable group or a functional group that can react with a pre-formed polymer. For instance, the vinyl group of the cinchona alkaloid can be exploited for immobilization. researchgate.net One reported method involves a one-step process combining catalyst immobilization and bead polymerization through thiol-ene chemistry. researchgate.net In this approach, a solution containing an unmodified Cinchona-derived organocatalyst, a polyfunctional thiol, a polyfunctional alkene, and a radical initiator is suspended to form polymer beads with the catalyst covalently integrated. researchgate.net
Another versatile method is the "ship-in-a-bottle" strategy, which involves encapsulating the catalyst within a hollow polymer structure without chemical modification of the catalyst itself. researchgate.net In one example, 9-amino(9-deoxy)epi-quinine was immobilized within a hollow polystyrene nanobowl. researchgate.net This was achieved through an acid-base interaction between the amine of the catalyst and sulfonic acid groups on the polymer, followed by polymerization to create a permanent porous shell around the catalyst. researchgate.net This method provides a high loading capacity and has been successfully applied in tandem reactions. researchgate.net
Non-covalent immobilization through adsorption is another straightforward approach. For example, 9-amino-9-deoxy epi-quinine has been effectively adsorbed onto acidic alginate gels. researchgate.net The resulting beads serve as heterogeneous catalysts where the carboxylic acid groups of the biopolymer act as both an acidic co-catalyst and an anchoring site for the cinchona amine. researchgate.net
The choice of polymer support is crucial and can influence the catalyst's performance. Polystyrene and its derivatives are common, but other materials like polyethylene (B3416737) glycol (PEG) and poly(methylhydrosiloxane) (B7799882) have also been used. researchgate.net Furthermore, inorganic supports such as zirconium phosphonate (B1237965) have been employed to create heterogeneous catalysts, where the rigid inorganic framework can enhance stereoselectivity. rsc.org
| Catalyst System | Immobilization Method | Polymer/Support | Application Example | Ref |
| Cinchona Organocatalyst | Thiol-ene co-polymerization | Polyfunctional thiol/alkene | Asymmetric preparation of warfarin | researchgate.net |
| 9-Amino(9-deoxy)epi-quinine | "Ship-in-a-Bottle" encapsulation | Hollow Polystyrene Nanobowl | Acetal hydrolysis/asymmetric aldol (B89426) tandem reaction | researchgate.net |
| 9-Amino-9-deoxy epi-quinine | Adsorption | Acidic Alginate Gels | Addition of aldehydes to nitroalkenes | researchgate.net |
| 9-Amino-9-deoxy-epi-cinchonidine | Supported on inorganic matrix | Zirconium Phosphonate | Asymmetric aldol reaction | rsc.org |
Synthesis of Bis-Cinchona Alkaloid Catalysts
The synthesis of dimeric or "bis-cinchona" alkaloid catalysts represents another important strategy to enhance catalytic activity and enantioselectivity. researchgate.netresearchgate.netnih.gov These catalysts feature two cinchona alkaloid units connected by a linker, creating a more defined and often more rigid chiral environment. researchgate.netsigmaaldrich.com
A common approach to synthesizing these dimeric catalysts involves linking two cinchona alkaloid molecules through a spacer unit at various positions on the alkaloid scaffold. researchgate.netsigmaaldrich.com The quinuclidine (B89598) nitrogen is a frequent point of connection. For example, highly efficient C2-symmetric dimeric phase-transfer catalysts have been prepared by reacting an excess of a cinchona alkaloid, such as cinchonidine, with dihaloalkanes like ortho-, meta-, or para-xylene dibromides. researchgate.net This initial quaternization is often followed by modification of the 9-hydroxyl group, for instance, by allylation, which has been shown to significantly improve enantioselectivity in phase-transfer reactions. researchgate.net
The transformation of the 9-hydroxyl group into a 9-amino functionality provides a key reactive handle for dimerization and has led to a new class of powerful catalysts. nih.govrsc.org These 9-amino-(9-deoxy)cinchona alkaloid derivatives can be used to create dimeric structures that show improved performance compared to their monomeric or 9-hydroxy counterparts. nih.govrsc.org For instance, a new class of chiral phase-transfer catalysts derived from 9-amino-(9-deoxy)cinchona alkaloids demonstrated excellent yields (92-99%) and high enantioselectivities (87-96% ee) in the benchmark asymmetric α-alkylation of a glycine (B1666218) Schiff base. nih.govrsc.org The amino group is believed to play a special role in achieving these high levels of yield and stereocontrol. nih.govrsc.org
The nature of the linker connecting the two alkaloid units is critical to the catalyst's performance. A variety of linkers have been explored, from simple alkyl or aryl spacers to more complex structures. researchgate.netresearchgate.net The synthesis of a combinatorial library of non-symmetric dimeric esters of cinchona alkaloids has been achieved using copper-catalyzed 'click' cycloaddition, allowing for rapid diversification of the linker unit. researchgate.net This highlights the modularity and tunability of bis-cinchona alkaloid catalyst design.
| Dimeric Catalyst Type | Linker Example | Synthetic Strategy | Application Example | Ref |
| Bis-Cinchonidinium Salt | m-Xylene dibromide | Direct quaternization of cinchonidine followed by O-allylation | Enantioselective alkylation of glycine imine | researchgate.net |
| 9-Amino-(9-deoxy)cinchona Alkaloid-Derived PTC | Not specified | Derivatization from known cinchona alkaloids to introduce a 9-amino group for linkage | Asymmetric α-alkylation of glycine Schiff base | nih.govrsc.org |
| Dimeric Squaramides | Squaric acid ester | Reaction of 9-aminoalkaloid with squaric acid dimethyl ester | Dynamic kinetic resolution of azalactones | researchgate.net |
| Non-symmetric Dimeric Esters | Triazole-containing | Copper-catalyzed 'click' cycloaddition of alkyne- and azide-functionalized monomers | General asymmetric catalysis | researchgate.net |
Cinchonan 9 Amine, 8a,9s in Asymmetric Organocatalysis
General Principles of Primary Amine Organocatalysis
Primary amine organocatalysis, particularly utilizing derivatives of cinchona alkaloids, operates through distinct activation modes, primarily involving the formation of reactive intermediates with carbonyl compounds. rsc.orgrsc.org Chiral primary amines like Cinchonan-9-amine, (8α,9S)- can activate α,β-unsaturated ketones and aldehydes by forming either nucleophilic enamines or electrophilic iminium ions. mdpi.combeilstein-journals.org
In the enamine activation pathway, the primary amine reacts with a ketone or aldehyde to form a chiral enamine. This intermediate has a higher Highest Occupied Molecular Orbital (HOMO) energy compared to the corresponding enol or enolate, making it more nucleophilic and reactive towards electrophiles. beilstein-journals.orgscienceopen.com
Conversely, in iminium ion activation , the amine catalyst condenses with an α,β-unsaturated aldehyde or ketone, forming a chiral iminium ion. This process lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the unsaturated system, enhancing its electrophilicity and making it more susceptible to attack by nucleophiles. mdpi.combeilstein-journals.org
The stereoselectivity in these reactions is directed by the complex three-dimensional structure of the cinchona alkaloid backbone. nih.gov The catalyst creates a chiral environment around the reactive site, effectively shielding one face of the intermediate and allowing the incoming reagent to attack from the less sterically hindered direction. mdpi.com In many cases, the catalyst acts bifunctionally, where the primary amine activates the substrate while another part of the molecule, such as the quinuclidine (B89598) nitrogen or a modified functional group (e.g., thiourea), interacts with the other reactant through hydrogen bonding or as a Brønsted base. nih.govmdpi.com This simultaneous activation of both the nucleophile and the electrophile leads to a highly organized transition state and excellent stereocontrol. nih.gov
**3.2. Applications in Asymmetric Addition Reactions
The unique catalytic properties of Cinchonan-9-amine, (8α,9S)- and its derivatives have been successfully applied to a variety of asymmetric addition reactions, most notably the Michael addition.
The Michael addition, or conjugate addition, is a fundamental carbon-carbon and carbon-heteroatom bond-forming reaction. mdpi.com Organocatalysts derived from Cinchonan-9-amine, (8α,9S)- have proven to be exceptionally effective in rendering this reaction highly enantioselective.
The asymmetric conjugate addition of thiols to α,β-unsaturated ketones, a sulfa-Michael addition, provides a direct route to valuable optically active sulfides. nih.govacs.org While challenging, particularly with less reactive alkyl thiols, organocatalysts derived from cinchona alkaloids have shown significant promise. nih.gov Bifunctional catalysts, often incorporating a urea (B33335) or thiourea (B124793) moiety alongside the cinchona framework, are particularly effective. acs.org These catalysts are believed to activate the thiol through the basic quinuclidine nitrogen while simultaneously activating the enone via hydrogen bonding interactions with the (thio)urea group, leading to high yields and enantioselectivities. acs.org A cinchona alkaloid-derived urea has been reported to catalyze the reaction between various thiols and α,β-unsaturated ketones with high chemical yields (up to >99%) and excellent enantiomeric excess (up to >99% ee), using as little as 0.1 mol% of the catalyst. acs.org
The conjugate addition of nitromethane (B149229) to chalcones is a significant reaction for synthesizing γ-nitro carbonyl compounds, which are versatile synthetic intermediates. nih.govamazonaws.com Chiral bifunctional organocatalysts derived from Cinchonan-9-amine, (8α,9S)-, specifically those incorporating a thiourea group, have been successfully synthesized and applied to this reaction. nih.govamazonaws.com These catalysts facilitate the reaction with high enantiomeric excess (ee) and good chemical yields. nih.gov The thiourea moiety is thought to activate the chalcone (B49325) through double hydrogen bonding, while the basic tertiary amine of the quinuclidine core deprotonates the nitromethane, bringing the two reactants into close proximity within a chiral environment. buchler-gmbh.com
Table 1: Enantioselective Michael Addition of Nitromethane to Chalcones Using a Cinchona-Thiourea Catalyst Data sourced from supporting information of a study by Vakulya et al. amazonaws.com
| Entry | Chalcone (Substituent) | Yield (%) | ee (%) |
| 1 | H | 81 | 91 |
| 2 | p-Me | 88 | 91 |
| 3 | p-F | 93 | 92 |
| 4 | p-Cl | 92 | 92 |
| 5 | p-Br | 93 | 92 |
| 6 | o-Cl | 88 | 86 |
| 7 | m-NO₂ | 95 | 87 |
Inspired by the success of thiourea catalysts, researchers have developed selenourea (B1239437) derivatives based on the Cinchona alkaloid skeleton. nih.gov The presence of the larger, more polarizable selenium atom can alter the catalyst's properties. nih.gov These novel selenoureas are synthesized by coupling 9-amino-(9-deoxy)-epialkaloids, such as Cinchonan-9-amine, (8α,9S)-, with aryl isoselenocyanates. nih.govresearchgate.net
These chiral selenoureas have been assessed as bifunctional organocatalysts in the asymmetric Michael addition of S,S′-diphenyl dithiomalonate to trans-β-nitrostyrene. mdpi.com The results demonstrated that these catalysts can promote reactions with high yields and enantioselectivities up to 96% ee under mild conditions. nih.gov A comparison between a selenourea catalyst and its thiourea counterpart showed comparable, and in some cases slightly improved, performance for the selenourea derivative. nih.govmdpi.com The stereochemical outcome of the addition is determined by the configuration at the C8 and C9 positions of the parent alkaloid. mdpi.com
Table 2: Comparison of Selenourea and Thiourea Catalysts in the Michael Addition of S,S′-diphenyl dithiomalonate to trans-β-nitrostyrene Data sourced from a study by Kaźmierczak et al. mdpi.com
| Catalyst Type | Catalyst Moiety | Yield (%) | ee (%) |
| Selenourea | Quinine-derived | 93 | 95 |
| Thiourea | Quinine-derived | 95 | 95 |
| Selenourea | Quinidine-derived | 94 | 96 |
| Thiourea | Quinidine-derived | 95 | 96 |
The application of chiral selenourea derivatives as organocatalysts has been extended to other challenging Michael additions. Notably, a selenourea derivative was first used as a chiral catalyst in the asymmetric Michael addition of α-nitrocyclohexane to aryl nitroalkenes. nih.gov This application highlights the potential of these catalysts, which function as bifunctional organocatalysts incorporating a hydrogen-bond donating selenourea group with a Lewis basic site from the cinchona alkaloid. nih.govresearchgate.net This dual activation is crucial for achieving high stereocontrol in the reaction. nih.gov While natural amino acid-derived thioureas have been used for this transformation yielding excellent enantioselectivities (up to 98:2 er), the use of Cinchona-derived selenoureas represents a significant development in the field. nih.govnih.gov
Applications in Asymmetric Addition Reactions
Aldol (B89426) Reactions
The aldol reaction, a fundamental carbon-carbon bond-forming reaction, has been a significant area of development within organocatalysis. Cinchonan-9-amine, (8a,9S)- and its derivatives have proven to be effective catalysts for promoting highly stereoselective aldol additions.
The organocatalytic asymmetric aldol reaction of acetone (B3395972) with α,β-unsaturated ketoesters has been effectively achieved using chiral primary amine catalysts derived from cinchona alkaloids. nih.govresearchgate.net While the specific use of Cinchonan-9-amine, (8a,9S)- is part of a broader class of cinchona-derived amines, these studies highlight the general efficacy of this structural motif. In a representative study, a chiral primary amine featuring a tertiary-primary amine structure, similar to the target compound, was evaluated. nih.gov The reaction between various α,β-unsaturated ketoesters and acetone proceeded to give the corresponding aldol products. nih.gov
An initial screening of catalysts demonstrated that a cinchona alkaloid-derived amine provided the aldol product in excellent yield (95%) with good enantioselectivity (75% ee), although it required a lengthy reaction time. researchgate.net Further optimization involving the use of trifluoroacetic acid (TFA) as a co-catalyst was found to be beneficial. researchgate.net The optimal conditions often involve a specific ratio of the amine catalyst to the acid.
The scope of the reaction was explored with respect to various substituents on the aromatic ring of the α,β-unsaturated ketoester. The electronic nature of the substituent was found to influence the enantioselectivity of the reaction.
Table 1: Asymmetric Aldol Reaction of Acetone with α,β-Unsaturated Ketoesters
| R | Yield (%) | ee (%) |
| H | 95 | 91 |
| p-CH3 | 96 | 90 |
| p-NO2 | 91 | 96 |
| p-OMe | 95 | 93 |
| p-F | 93 | 92 |
| p-Br | 96 | 94 |
| p-Cl | 91 | 92 |
| p-CN | 96 | 95 |
| m-CH3 | 86 | 92 |
| m-OMe | 91 | 92 |
| Reaction conditions: α,β-unsaturated ketoester (0.1 mmol), catalyst (10 mol%), acetone as solvent. |
A review of the scientific literature did not yield specific research findings for the asymmetric aldol reaction of isocyanoesters with β,γ-unsaturated α-ketoesters catalyzed by Cinchonan-9-amine, (8a,9S)-.
An unprecedented highly diastereoselective and enantioselective aldol reaction between α-alkyl azlactones and aliphatic aldehydes has been accomplished using cinchona alkaloid catalysts. This reaction provides a valuable route to β-hydroxy-α-amino acids with adjacent quaternary-tertiary stereocenters.
In these studies, various cinchona alkaloid-derived catalysts were screened. Under optimized conditions, which involved reduced temperature and concentration, the desired aldol product was generated in high yield, diastereoselectivity, and enantioselectivity. For instance, the reaction of an α-alkyl azlactone with an aliphatic aldehyde in the presence of a Cinchonan-9-amine derivative resulted in the product with 92% isolated yield, a 97.5:2.5 anti/syn ratio, and 94% ee. This demonstrates the high level of stereocontrol exerted by the catalyst.
The resulting β-hydroxy-α-alkylazlactones are valuable intermediates that can be converted to the corresponding β-hydroxy-α-aminoesters through a multi-step protocol.
To enhance catalyst recyclability and simplify product purification, Cinchonan-9-amine derivatives have been immobilized on solid supports for use in heterogeneous asymmetric aldol reactions. One approach involves the synthesis of porous zirconium phosphonate-supported 9-amino-9-deoxy-epi-cinchonidine organocatalysts. researchgate.net These heterogeneous catalysts have shown excellent catalytic properties in the asymmetric aldol addition of p-nitrobenzaldehyde to cyclohexanone, particularly in aqueous media. researchgate.net A significant advantage is that these catalysts can be recovered by simple filtration or centrifugation and reused multiple times without a significant drop in performance. researchgate.net
Another strategy involves the copolymerization of a 9-amino-9-deoxy-epi-cinchonine derivative with acrylonitrile (B1666552) to create a supported heterogeneous organocatalyst. thieme-connect.de These copolymer-supported catalysts were also effective in the asymmetric aldol reaction of p-nitrobenzaldehyde with ketones in water, affording excellent yields and stereoselectivities. thieme-connect.de The catalyst could be recovered and reused for at least five consecutive runs with only a slight decrease in activity and stereocontrol. thieme-connect.de
Table 2: Heterogeneous Asymmetric Aldol Reaction of p-Nitrobenzaldehyde and Cyclohexanone
| Catalyst Support | Medium | Yield (%) | Diastereomeric Ratio (anti/syn) | ee (%) (anti) |
| Zirconium Phosphonate (B1237965) | Water | High | - | Excellent |
| Acrylonitrile Copolymer | Water | 96 | 90:10 | 99 |
| Results are representative of the studies cited. |
Knoevenagel Reactions
The Knoevenagel condensation, which involves the reaction of a carbonyl compound with an active methylene (B1212753) compound, is another area where primary amine organocatalysts derived from Cinchona alkaloids have been applied. springernature.comrsc.orgsciensage.info The reaction typically proceeds via an iminium ion intermediate when a primary or secondary amine is used as the catalyst. springernature.comacs.org
While broader studies exist, a specific example includes the use of a quinine (B1679958) derivative, (8α,9S)-6′-Methoxy-2′-(1-methylethyl)cinchonan-9-amine, in the catalytic asymmetric Knoevenagel condensation of 2-phenylpropanal (B145474) with diethyl malonate. buchler-gmbh.com This highlights the potential of the Cinchonan-9-amine scaffold in controlling the stereochemical outcome of such reactions. The mechanism is believed to involve the formation of a chiral iminium ion from the aldehyde and the amine catalyst, which then reacts with the enolate of the active methylene compound. acs.orgunl.pt
Amination and Hydrazination Reactions
Cinchonan-9-amine and its derivatives are effective catalysts for the asymmetric α-amination and hydrazination of carbonyl compounds, providing access to chiral α-amino acids and their derivatives.
In the case of amination, simple, unmodified cinchona alkaloids like cinchonidine (B190817) and cinchonine (B1669041) have been shown to catalyze the α-amination of cyclic β-ketoesters with azodicarboxylate esters, yielding products with high yields and good enantioselectivities. nih.govresearchgate.net More specifically, a derivative, (8α, 9S)-6′-methoxycinchonan-9-amine trihydrochloride, was found to be highly effective in the α-hydrazination of α-formyl tertiary amides, producing protected quaternized serines with excellent yields (≤99%) and enantioselectivities (generally >98% ee). nih.gov
For hydrazination reactions, Cinchona alkaloid-derived squaramide catalysts have been used for the enantioselective hydrazination/cyclization cascade reaction of α-substituted isocyanoacetates with azodicarboxylates. acs.org This process affords optically active 1,2,4-triazolines in excellent yields (up to 99%) and with high enantioselectivities (up to 97% ee) under mild reaction conditions. acs.orgdntb.gov.ua Additionally, the organocatalyzed asymmetric aza-Michael addition of hydrazones to cyclic enones using commercially available cinchona alkaloids as catalysts has been achieved with good yields and stereoselectivities up to 77% ee. nih.gov
Table 3: Cinchonan-9-amine Derivative Catalyzed Amination/Hydrazination Reactions
| Reaction Type | Substrates | Product Type | Yield (%) | ee (%) |
| α-Hydrazination | α-Formyl tertiary amide, DtBAD | Protected quaternized serine | up to 99 | >98 |
| Hydrazination/Cyclization | α-Isocyanoacetate, Azodicarboxylate | 1,2,4-Triazoline | up to 99 | up to 97 |
| aza-Michael Addition | Hydrazone, Cyclic enone | β-Hydrazino ketone | Good | up to 77 |
| DtBAD = Di-tert-butyl azodicarboxylate |
Alkylation Reactions
The asymmetric α-alkylation of glycine (B1666218) Schiff bases is a powerful method for the synthesis of α-amino acids. nih.govnih.gov Cinchona alkaloid derivatives, particularly O-alkyl N-anthracenylmethyl derivatives, have been shown to be effective enantioselective phase-transfer catalysts for this transformation. nih.gov These catalysts can be generated in situ from commercially available chiral amines, allowing for the rapid screening of a library of related structures to find the optimal catalyst for a specific substrate. nih.gov This approach has led to the development of new, highly selective catalysts for the preparation of a wide range of α-amino acid derivatives with high enantiomeric excess. nih.gov The alkylation of achiral Ni(II) complexes of glycine-derived Schiff bases under phase-transfer conditions using Cinchona-derived catalysts has also been reported to produce α-amino acids with high enantioselectivities (90-98.5% ee). rug.nl
The enantioselective allylic alkylation is a fundamental C-C bond-forming reaction. An efficient organocatalytic asymmetric allylic alkylation of 2-methyl-3-nitroindoles with racemic Morita–Baylis–Hillman carbonates has been achieved using a chiral biscinchona alkaloid catalyst. rsc.org This reaction provides functionalized indole (B1671886) derivatives in good yields and with good enantioselectivities, demonstrating a direct catalytic asymmetric functionalization of 2-methylindoles. rsc.org
Axially chiral anilides are an important class of compounds with applications in catalysis and materials science. nih.govdicp.ac.cn An organocatalytic, atroposelective N-acylation of aniline-derived sulfonamides has been developed using a chiral isothiourea catalyst, providing a route to a variety of atropoisomeric sulfonyl-substituted anilide products in good yields and with high to excellent enantioselectivities. nih.gov
Furthermore, the primary amine of Cinchona alkaloids has been utilized to control the remote axial chirality in the desymmetrization of N-arylmaleimides. nih.gov In one approach, the vinylogous Michael addition of 3-substituted cyclohexenones to N-(2-tert-butylphenyl)maleimides was promoted by 9-amino-(9-deoxy)-epi-quinine in combination with an acid co-catalyst. nih.gov This system allowed for the simultaneous and highly stereoselective construction of three stereogenic elements. nih.gov Another strategy involves the formal Diels-Alder cycloaddition of α,β-unsaturated enamines to N-(2-tert-butylphenyl)maleimide, catalyzed by amino quinine, which also resulted in the formation of the product as a single diastereoisomer with high yield and stereocontrol. nih.gov These methods showcase the ability of Cinchona alkaloid primary amines to remotely control the configuration of a stereogenic axis. nih.gov
Table 2: Atroposelective Desymmetrization of N-Arylmaleimides nih.gov
| Reaction Type | Catalyst System | Result |
| Vinylogous Michael Addition | 9-amino-(9-deoxy)-epi-quinine / N-Boc-l-phenylglycine | Simultaneous construction of three stereogenic elements with high stereoselectivity. |
| Formal Diels-Alder Cycloaddition | Amino quinine / 2-hydroxybenzoic acid | Product formed as a single diastereoisomer with high yield and stereocontrol. |
Mannich Reactions
The Mannich reaction is a classic method for the synthesis of β-amino carbonyl compounds, which are valuable building blocks in organic synthesis. nih.govrsc.org Cinchona alkaloids, particularly those modified with a thiourea functionality, have been successfully employed as bifunctional organocatalysts in asymmetric Mannich reactions. nih.govorganic-chemistry.org
These catalysts have proven effective in the reaction of malonates with N-Boc protected imines, providing a convergent enantioselective route to biologically important β-amino acids under mild, air- and moisture-tolerant conditions. nih.gov The thiourea group acts as a hydrogen-bond donor to activate the imine, while the cinchona alkaloid core activates the malonate. nih.gov This cooperative catalysis is crucial for the reaction of weakly reactive imines and malonates, which are relatively difficult to enolize. nih.gov The scope of this reaction has been extended to include β-ketoesters, allowing for the synthesis of a variety of optically active β-amino ketones. nih.gov
In a notable development, a highly enantioselective Mannich reaction has been developed that generates carbamate-protected imines in situ from stable α-amido sulfones. organic-chemistry.org This method, catalyzed by a 9-thiourea cinchona alkaloid, overcomes the instability of carbamate-protected alkyl imines and provides a concise route to optically active aryl and alkyl β-amino acids from a broad range of aldehydes. organic-chemistry.org
Table 3: Enantioselective Mannich Reaction of Dimethyl Malonate with N-Boc-imine nih.gov
| Catalyst | ee (%) |
| Q-1d | 77 |
| 3 | 72 |
Aza-Henry/Lactamization Reactions
A significant application of cinchona-derived primary amines is in catalyzing cascade reactions, where multiple bond-forming events occur in a single pot. One such powerful sequence is the asymmetric aza-Henry (or nitro-Mannich) reaction followed by a lactamization step. This strategy provides efficient access to valuable chiral nitrogen-containing heterocyclic compounds, such as 3-substituted isoindolinones, which are important structural motifs in medicinal chemistry. nih.govacs.org
The process typically involves the reaction of an α-amido sulfone, which generates an imine in situ, with a nitroalkane like nitromethane. nih.govacs.org The bifunctional nature of cinchona-derived catalysts is crucial for success. The amine moiety activates the nucleophile (nitroalkane) through deprotonation, while another functional group on the catalyst, often a thiourea or hydroxyl group, activates the electrophile (imine) via hydrogen bonding. This dual activation within a chiral environment directs the nucleophilic attack to one face of the imine, establishing the stereocenter with high enantioselectivity. acs.org
Following the initial aza-Henry addition, the resulting acyclic intermediate is positioned to undergo an intramolecular cyclization (lactamization) to form the stable benzo-γ-lactam ring. acs.org The catalyst also plays a role in promoting this cyclization step, leading to the final product in a highly stereocontrolled manner. nih.govacs.org Research has shown that catalysts derived from cinchona alkaloids or other chiral backbones can furnish these complex products in good yields and with excellent enantiomeric excesses (ee). nih.govacs.orgrsc.org
Table 1: Examples of Asymmetric Cascade Aza-Henry/Lactamization Reactions This table presents representative data for similar transformations catalyzed by bifunctional organocatalysts, illustrating typical outcomes.
| Entry | Substrate (α-amido sulfone precursor) | Catalyst Type | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|---|
| 1 | N-Boc protected | Takemoto's Catalyst (Thiourea) | 85 | 98 | nih.gov, acs.org |
| 2 | N-Cbz protected | Takemoto's Catalyst (Thiourea) | 82 | 96 | acs.org |
| 3 | N-Tosyl protected | Cinchona Alkaloid Sulfonamide/Zn(II) | 99 | 91 | rsc.org |
| 4 | N-Tosyl protected | Cinchona-based Thiourea PTC | 99 | 94 | dokumen.pub |
Role as Chiral Ligands in Metal Catalysis (e.g., Pd-catalyzed allylic alkylation)
Beyond organocatalysis, Cinchonan-9-amine, (8a,9S)- and its derivatives serve as potent chiral ligands in transition metal-catalyzed reactions. mdpi.com A prominent example is the palladium-catalyzed asymmetric allylic alkylation (AAA), a cornerstone transformation in organic synthesis for the stereoselective formation of C-C, C-N, and C-O bonds. nih.govrsc.org
In a typical Pd-catalyzed AAA reaction, a Pd(0) complex first coordinates to the double bond of an allylic substrate and facilitates the departure of a leaving group to form a π-allylpalladium intermediate. nih.gov This intermediate is prochiral, and a subsequent nucleophilic attack can occur at either of its two termini.
The function of a chiral ligand like Cinchonan-9-amine, (8a,9S)- is to create a well-defined, asymmetric environment around the palladium center. The nitrogen atoms of the ligand coordinate to the metal, and the inherent chirality of the alkaloid backbone dictates the spatial arrangement of the π-allyl group. nih.gov This controlled chiral pocket sterically hinders one of the two possible trajectories for the incoming nucleophile, thereby directing the attack to the other face of the allyl group. nih.gov This transfer of chirality from the ligand to the product is the basis for the high enantioselectivity observed in these reactions. snnu.edu.cn The choice of ligand is critical and can influence not only the enantioselectivity but also the regioselectivity of the reaction. rsc.orgnih.gov
Table 2: Conceptual Representation of Pd-Catalyzed Asymmetric Allylic Alkylation This table illustrates the general components and expected outcomes of the reaction using a chiral ligand.
| Allylic Substrate | Nucleophile | Chiral Ligand System | Product Type | Expected Stereoselectivity | Reference |
|---|---|---|---|---|---|
| 1,3-Diphenylallyl acetate | Dimethyl malonate | Pd / Cinchona-derived amine | Chiral malonate derivative | High ee | nih.gov |
| Allyl fluoride | Silylated α-sulfonyl anion | Pd / Diamidophosphite ligand | Chiral homo-allylic sulfone | High ee | rsc.org |
| 1,4-diene | Azlactone | Pd / Phosphoramidite ligand | α,α-disubstituted α-amino acid | High ee | snnu.edu.cn |
| Allyl ether | 2-Acylimidazole | Pd / Phosphoramidite ligand | Alkylated imidazole (B134444) derivative | High ee | snnu.edu.cn |
Cinchonan-9-amine, (8a,9S)- as Chiral Resolution Agents
Classical resolution via the formation of diastereomeric salts remains a practical and widely used method for separating enantiomers on both laboratory and industrial scales. rsc.orgrsc.org Cinchonan-9-amine, (8a,9S)-, being a chiral base, is an effective chiral resolving agent for racemic mixtures of acidic compounds.
The fundamental principle involves the reaction of the racemic acid with one enantiomer of the chiral amine. This acid-base reaction produces a pair of diastereomeric salts.
(R/S)-Acid + (S)-Amine → [(R)-Acid·(S)-Amine] + [(S)-Acid·(S)-Amine]
Unlike enantiomers, which have identical physical properties (except for their interaction with polarized light), diastereomers possess different physical characteristics, most notably different solubilities in a given solvent system. rsc.org This difference allows for their separation by methods such as fractional crystallization. One diastereomeric salt will preferentially crystallize from the solution, while the other remains dissolved. rsc.org After separating the solid salt by filtration, a simple acid-base workup is performed to break the salt apart, liberating the enantiomerically enriched acid and recovering the chiral resolving agent. rsc.org This technique is a testament to the enduring utility of fundamental chemical principles for accessing enantiopure materials. mdpi.com
Table 3: Principle of Chiral Resolution Using Cinchonan-9-amine, (8a,9S)-
| Racemic Compound | Chiral Resolving Agent | Diastereomeric Salts Formed | Separation Method | Outcome | Reference |
|---|
Mechanistic Insights and Theoretical Studies
Proposed Transition State Models
Transition state models for reactions catalyzed by derivatives of (8α,9S)-Cinchonan-9-amine are pivotal in explaining the observed stereoselectivity. These models illustrate the spatial arrangement of the catalyst, nucleophile, and electrophile at the rate-determining step of the reaction.
The stereochemical outcome of reactions catalyzed by Cinchona alkaloids, including (8α,9S)-Cinchonan-9-amine derivatives, is largely determined by the configuration at the C8 and C9 positions of the alkaloid scaffold. nih.gov For instance, in asymmetric Michael additions, catalysts derived from (8S,9S)-quinine typically yield the S-configured product, whereas their (8R,9R)-quinidine counterparts produce the R-enantiomer. nih.gov This observation highlights the direct influence of the catalyst's inherent chirality on the stereochemistry of the product. A proposed transition state model for the sulfa-Michael addition to α,β-unsaturated ketones suggests a specific orientation of the reactants, guided by the catalyst, to achieve high enantioselectivity. acs.org In this model, the catalyst activates both the nucleophile and the electrophile, directing the attack from a specific face to favor the formation of one enantiomer over the other. acs.orgresearchgate.net For example, a Re-face attack is often favored in certain reactions, leading to the R-configured product. researchgate.net
The incorporation of hydrogen-bonding moieties, such as thiourea (B124793) or selenourea (B1239437) groups, at the C9-amino position of the Cinchona alkaloid framework creates powerful bifunctional organocatalysts. nih.govresearchgate.netnih.gov These groups play a critical role in activating the electrophile through double hydrogen bonding, thereby enhancing its reactivity. researchgate.netnih.govrsc.orgrsc.org The acidity of these hydrogen-bond donors, which can be modulated by introducing electron-withdrawing or electron-donating substituents, correlates with their ability to activate the electrophile. nih.gov
The nature of the hydrogen-bonding motif is crucial for achieving high stereoselectivities. nih.gov Studies comparing analogous thiourea and selenourea catalysts have shown that selenoureas can sometimes lead to higher stereoselectivity. nih.gov This is attributed to the properties of selenium, which is larger and more polarizable than sulfur, leading to different hydrogen-bonding characteristics. nih.gov The synergistic action of the hydrogen-bonding donor and the basic tertiary amine of the quinuclidine (B89598) ring, which activates the nucleophile, is a key feature of these bifunctional catalysts. researchgate.net
While the primary role of the quinuclidine nitrogen is often considered to be that of a Lewis base activating the nucleophile, its protonated form, the quinuclidinium ion, can act as a Brønsted acid. This acidic site can participate in the catalytic cycle by assisting in the delivery of the nucleophile or by stabilizing charged intermediates in the transition state. The interplay between the basic and acidic functionalities of the catalyst is a delicate balance that can influence the reaction pathway and the observed stereoselectivity.
Computational Chemistry Studies
Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating the mechanisms of organocatalyzed reactions involving Cinchona alkaloids.
DFT calculations have been employed to investigate the transition states of reactions catalyzed by (8α,9S)-Cinchonan-9-amine derivatives. researchgate.net These studies help to visualize the three-dimensional arrangement of the catalyst and substrates in the transition state and to calculate the energy barriers for different reaction pathways. For example, DFT calculations have been used to support proposed transition state models in the asymmetric methanolysis of meso-cyclic anhydrides, highlighting the role of a C-H···O hydrogen bond in stabilizing the transition state. researchgate.net These computational insights are in good agreement with experimental observations and provide a deeper understanding of the factors controlling enantioselectivity. researchgate.netthegoodscentscompany.com
The catalytic activity of Cinchona alkaloids is intrinsically linked to their conformational flexibility. The relative orientation of the quinoline (B57606) and quinuclidine moieties can significantly impact the accessibility of the catalytic sites and the stereochemical environment of the active pocket. Conformational studies, using both experimental techniques like NMR and computational methods, have revealed that Cinchona alkaloids can exist in different conformations, often referred to as "open" and "closed". researchgate.net The preferred conformation in the transition state is a key determinant of the reaction's stereochemical outcome. researchgate.net For instance, DFT calculations have shown that the catalyst may adopt a specific conformation, such as the gauche-open conformation, in the transition state to facilitate the reaction. researchgate.net The conformational behavior can also be influenced by factors such as protonation of the quinuclidine nitrogen and the solvent environment. thegoodscentscompany.com
Table of Research Findings on Mechanistic Insights
| Study Type | Key Finding | Reference |
| Transition State Modeling | The configuration at C8/C9 of the Cinchona alkaloid determines the stereochemical outcome of the Michael addition. | nih.gov |
| Transition State Modeling | A model for sulfa-Michael addition proposes specific reactant orientation for high enantioselectivity. | acs.org |
| Hydrogen Bonding Studies | Thiourea and selenourea moieties act as crucial hydrogen-bond donors, activating the electrophile. | nih.govresearchgate.netnih.gov |
| Hydrogen Bonding Studies | Selenourea catalysts can exhibit higher stereoselectivity compared to their thiourea counterparts. | nih.gov |
| DFT Calculations | Computational studies support a three-point interaction transition state model involving a C-H···O hydrogen bond. | researchgate.net |
| Conformational Analysis | Cinchona alkaloids exist in "open" and "closed" conformations, influencing catalytic activity. | researchgate.net |
| Conformational Analysis | The catalyst's conformation in the transition state is critical for determining stereoselectivity. | researchgate.net |
Molecular Dynamics Simulations (if applicable)
Molecular dynamics (MD) simulations have become an indispensable tool for elucidating the complex behavior of catalytic systems, including those involving Cinchona alkaloids like Cinchonan-9-amine, (8a,9S)-. nih.govresearchgate.net These computational methods provide a dynamic view of molecular interactions, capturing the flexibility and conformational changes of the catalyst and substrates throughout a reaction. nih.gov While enzymes have long been known to utilize flexibility for optimal function, it is now apparent that dynamic reorganization is also beneficial for smaller, synthetic catalysts to achieve high selectivity. thieme-connect.de
MD simulations are particularly useful for understanding the enantiorecognition mechanisms of Cinchona alkaloid-based chiral stationary phases (CSPs) used in chromatography. nih.govresearchgate.net For instance, simulations of zwitterionic Cinchona-based CSPs have been successfully used to model the interactions with enantiomeric analytes. nih.govresearchgate.net These studies can elucidate the driving forces behind chiral recognition, confirming that primary interactions like salt bridges and hydrogen bonds, supplemented by secondary interactions such as π–π and π–cation interactions, facilitate the association between the chiral selector and the analyte. researchgate.net
In the context of catalysis, MD simulations help to visualize how the catalyst's conformation influences the reaction pathway. nih.gov The flexibility around the C8-C9 bond in Cinchona alkaloids, for example, allows the catalyst to adopt different conformations (e.g., syn-closed, anti-open), and the solvent can influence which conformation is preferred. nih.govwiley-vch.de Simulations can reveal how a catalyst adapts its shape to stabilize the favored diastereomeric transition state through multiple, cooperative non-covalent interactions, much like an enzyme. thieme-connect.de This dynamic behavior is crucial for selectivity, as a rigid "lock and key" model is often insufficient to explain the high levels of stereocontrol observed. nih.govthieme-connect.de By analyzing the trajectories and interaction energies, researchers can gain insights into the stability of catalyst-substrate complexes and the transition states leading to the major and minor products. researchgate.net
Studies on Intermolecular and Intramolecular Interactions
The catalytic efficacy of Cinchonan-9-amine, (8a,9S)- and its derivatives is fundamentally rooted in a network of specific non-covalent interactions. These catalysts are bifunctional, meaning they possess two distinct functional groups that act cooperatively. mdpi.com The primary intermolecular interactions are hydrogen bonds. units.it The quinuclidine nitrogen atom acts as a Brønsted base or a hydrogen bond acceptor, while a substituent at the C9 position, such as a thiourea, urea (B33335), or squaramide group, functions as a hydrogen bond donor. mdpi.comacs.orgnih.gov
In a typical reaction, such as a Michael addition, the quinuclidine nitrogen activates the nucleophile through deprotonation or hydrogen bonding. units.itacs.org Simultaneously, the hydrogen bond donor group at C9 (e.g., the N-H protons of a thiourea moiety) activates the electrophile, bringing both reactants into close proximity within a structured, chiral environment. acs.orgnih.gov This dual activation model, where the nucleophile binds to one part of the catalyst and the electrophile to another, is crucial for high reactivity and stereocontrol. acs.org Density Functional Theory (DFT) calculations have shown that the electrophile is activated by the catalyst's protonated amine and the nucleophile binds to the thiourea moiety via hydrogen bonding. acs.org
Furthermore, intramolecular hydrogen bonding plays a critical role in pre-organizing the catalyst into a reactive conformation. nih.govnih.gov This internal interaction can enhance the acidity or basicity of the functional groups and restrict the conformational freedom of the catalyst, leading to a more defined transition state and improved catalytic activity. nih.govnih.gov Infrared spectral studies on amino alcohols have confirmed their tendency to form strong intramolecular hydrogen bonds, which is a key feature in their catalytic application.
Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies are vital for understanding and optimizing the performance of Cinchona alkaloid catalysts. The catalytic activity and stereoselectivity are highly dependent on the specific three-dimensional structure of the alkaloid scaffold and the nature of its substituents. acs.orgnih.govasm.org
A primary determinant of activity is the stereochemistry at the C8 and C9 positions. The natural (8S,9R) or (8R,9S) configurations are significantly more active in many reactions than their 9-epi (threo) diastereomers. asm.orgresearchgate.net This highlights the critical importance of the relative orientation of the quinuclidine and quinoline moieties for creating an effective chiral pocket. asm.org
The substituent at the C9 position is a key site for modification and has a profound impact on catalysis. Replacing the natural hydroxyl group with a primary amine group, yielding Cinchonan-9-amine, (8a,9S)-, opens up a vast field of bifunctional catalysis. nih.gov This amine can be further derivatized with urea, thiourea, squaramide, or sulfonamide groups to create powerful hydrogen-bond-donating catalysts. acs.orgnih.gov SAR studies have shown, for example, that selenourea derivatives bearing an electron-withdrawing 4-fluorophenyl group can lead to excellent enantioselectivities in Michael additions. nih.gov Similarly, in some cases, dihydro-alkaloid derivatives have been observed to give higher yields than their counterparts with a vinyl group. nih.gov
Modifications to the quinoline ring also influence activity. The presence or absence of the C6'-methoxy group can have a noticeable, though sometimes minor, effect on the enantioselectivity of the catalyzed reaction. nih.gov The incorporation of different moieties, such as a norcholane group, can dramatically increase the lipophilicity and bioavailability of the compounds, leading to a significant enhancement in their antiparasitic activity, demonstrating that SAR extends beyond just the catalytic site. conicet.gov.ar
Enantioselectivity and Diastereoselectivity Control Principles
The ability of (8a,9S)-Cinchonan-9-amine derivatives to control enantioselectivity and diastereoselectivity stems from their bifunctional nature and the rigid, well-defined chiral scaffold. The stereochemical outcome of a reaction is determined in the transition state, where the catalyst brings the nucleophile and electrophile together in a highly organized assembly. acs.org
The governing principle is a cooperative, dual-activation mechanism. The basic quinuclidine nitrogen interacts with the nucleophile (e.g., by deprotonation to form a tight ion pair), while the acidic N-H protons of the C9-substituent (like thiourea or squaramide) interact with and activate the electrophile via hydrogen bonding. mdpi.comacs.org
The absolute configuration of the catalyst dictates the facial selectivity. The (8a,9S) stereochemistry of the Cinchonan backbone creates a specific three-dimensional space. The bulky quinoline ring effectively shields one face of the bound electrophile, forcing the nucleophile to approach from the more accessible, unshielded face. This directed approach ensures the formation of one enantiomer over the other. nih.gov The combination of these interactions within a chiral pocket generates a rigid, closed transition state, which is essential for achieving high levels of stereocontrol. nih.gov The reliability of this stereocontrol is so high that it is often referred to as having "enzyme-like" efficiency. units.it This catalyst-controlled approach is powerful enough to direct the formation of multiple stereocenters, including nonadjacent ones, with high selectivity.
Comparison of Catalytic Performance with Analogues (e.g., Thiourea vs. Selenourea)
The modification of the hydrogen-bond-donating group at the C9-amino position provides a powerful strategy for tuning the catalyst's performance. A direct comparison between analogous thiourea and selenourea derivatives of Cinchona alkaloids reveals interesting differences in catalytic efficacy, driven by the distinct properties of sulfur versus selenium. nih.govnih.gov Selenoureas are closely related to thioureas but contain the larger, more polarizable, and more acidic selenium atom, which alters the strength and nature of the hydrogen bonding. nih.gov
In asymmetric Michael addition reactions, both thiourea and selenourea catalysts derived from the Cinchona scaffold have proven to be highly effective. nih.gov However, the choice between a thiourea and a selenourea can significantly impact the stereoselectivity, with the optimal choice often depending on the specific substrates and reaction conditions.
For example, in the Michael addition of diethyl malonate to trans-β-nitrostyrene, a quinine-derived selenourea catalyst (bearing a 3,5-bis(trifluoromethyl)phenyl group) provided the product with 95% ee, performing equally as well as its thiourea counterpart. acs.orgnih.gov In another case, a selenourea catalyst afforded a product with higher stereoselectivity than the analogous thiourea. acs.org These results indicate that the stronger hydrogen-bonding capability of the selenourea moiety can be crucial for achieving high stereoselectivities. acs.org
Below are tables summarizing the comparative performance of Cinchona alkaloid-derived selenourea and thiourea catalysts in the asymmetric Michael addition of S,S′-diphenyl dithiomalonate to trans-β-nitrostyrene. nih.gov
Table 1: Performance of Quinine-Based Catalysts Reaction conditions: Toluene, 273 K, 0.1 mmol scale.
| Catalyst Type | Substituent on (Thio/Seleno)urea | Conversion (%) | Yield (%) | ee (%) | Product Configuration |
|---|---|---|---|---|---|
| Selenourea | 3,5-(CF₃)₂C₆H₃ | >99 | 93 | 95 | S |
| Thiourea | 3,5-(CF₃)₂C₆H₃ | 90 | 76 | 96 | S |
| Selenourea | 4-FC₆H₄ | 94 | 87 | 72 | S |
| Thiourea | 4-FC₆H₄ | 96 | 76 | 90 | S |
Table 2: Performance of Quinidine-Based Catalysts Reaction conditions: Toluene, 273 K, 0.1 mmol scale.
| Catalyst Type | Substituent on (Thio/Seleno)urea | Conversion (%) | Yield (%) | ee (%) | Product Configuration |
|---|---|---|---|---|---|
| Selenourea | 3,5-(CF₃)₂C₆H₃ | 89 | 83 | 94 | R |
Data extracted from Zielińska-Błajet et al. (2021). acs.orgnih.gov
These studies demonstrate that while both catalyst families are highly effective, selenoureas represent a valuable alternative to the more common thioureas, sometimes offering superior performance. nih.gov The ability to fine-tune the catalyst's electronic and steric properties by switching the heteroatom in the hydrogen-bonding moiety is a testament to the versatility of the Cinchonan-9-amine scaffold in asymmetric organocatalysis. nih.gov
Advanced Research Topics and Future Directions
Development of Novel Cinchona Alkaloid-Based Catalyst Designs
The core structure of Cinchonan-9-amine, (8a,9S)- serves as a versatile template for the design of novel, highly effective organocatalysts. Researchers are actively modifying the 9-amino group to create bifunctional catalysts that can simultaneously activate both the nucleophile and the electrophile in a reaction, leading to superior stereocontrol.
A significant area of development is the synthesis of thiourea (B124793) and selenourea (B1239437) derivatives. nih.govresearchgate.net By coupling 9-amino-(9-deoxy)-epialkaloids with aryl isothiocyanates or isoselenocyanates, new classes of bifunctional organocatalysts are formed. nih.govresearchgate.net These catalysts incorporate a hydrogen-bond donating (thio)urea moiety with the Lewis basic tertiary amine of the quinuclidine (B89598) core. nih.gov This dual activation mechanism has proven highly successful in asymmetric Michael additions. For instance, selenoureas derived from the cinchona scaffold have been shown to catalyze the addition of nucleophiles to nitroalkenes and trans-chalcone with high yields and enantioselectivities up to 96% ee. nih.govresearchgate.net The electronic properties of these catalysts can be fine-tuned by introducing different substituents on the aryl ring of the (seleno)urea group, allowing for optimization for specific reactions. nih.gov
Immobilization and Heterogenization of Cinchonan-9-amine, (8a,9S)- Catalysts
A major thrust in catalysis research is the development of sustainable and economically viable processes. The heterogenization of homogeneous catalysts like those derived from Cinchonan-9-amine, (8a,9S)- is a key strategy to achieve this goal. uevora.pt Immobilizing the catalyst on a solid support simplifies its separation from the reaction mixture, enabling easy recovery and reuse, which is crucial for large-scale industrial applications. uevora.ptcnr.it
Various solid supports, including silica (B1680970) gel and polystyrene resins, have been employed. cnr.itthegoodscentscompany.com One successful approach involves synthesizing a silica-based catalyst where a derivative of 9-amino-9-deoxy-epi-quinine is anchored to the support via a click reaction. cnr.it These supported catalysts have demonstrated effectiveness in promoting Michael reactions, achieving stereoselectivity comparable to their homogeneous counterparts and maintaining consistent activity over multiple cycles. cnr.it The development of such robust, heterogeneous systems addresses key principles of green chemistry by reducing waste and improving process efficiency. cnr.it
Application in Flow Chemistry and Continuous Processes
The integration of immobilized Cinchonan-9-amine, (8a,9S)- catalysts into continuous flow systems represents a significant advancement in chemical manufacturing. uevora.pt Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, better process control, and higher throughput. researchgate.netbeilstein-journals.org
Heterogenized cinchona alkaloid catalysts are particularly well-suited for use in packed-bed reactors, where reactants are continuously passed over a stationary catalyst bed. uevora.ptcnr.it For example, a silica-supported 9-amino-9-deoxy-epi-quinine catalyst has been successfully used in a continuous-flow reactor for enantioselective Michael reactions. cnr.it This system demonstrated the ability to produce key chiral intermediates, such as the anticoagulant warfarin, with high yield and good enantioselectivity over extended periods. cnr.it The successful application in continuous manufacturing highlights the industrial potential of these catalytic systems, paving the way for more efficient and sustainable production of fine chemicals and pharmaceuticals. uevora.pt
Integration with Green Chemistry Principles
The use of Cinchonan-9-amine, (8a,9S)- and its derivatives aligns well with the principles of green chemistry. As these catalysts are derived from natural cinchona alkaloids, they originate from a renewable feedstock. uevora.pt Organocatalysis itself avoids the use of often toxic and expensive heavy metals.
Furthermore, the development of heterogenized versions for catalyst recycling and their use in continuous flow processes significantly reduces solvent waste and energy consumption. cnr.itresearchgate.net The high efficiency and selectivity of these catalysts mean that desired products are formed with fewer byproducts, leading to higher atom economy. The ability to perform complex transformations, such as cascade reactions in a single pot, further minimizes purification steps and the associated waste generation.
Catalytic Applications in Cascade and Multicomponent Reactions
Cascade reactions, also known as tandem or domino reactions, are chemical processes where multiple bond-forming events occur consecutively in a single operation without isolating intermediates. These reactions are highly efficient and atom-economical. Catalysts derived from Cinchonan-9-amine, (8a,9S)- have emerged as powerful tools for initiating and controlling complex cascade sequences.
For example, a thiourea catalyst derived from epi-quinine has been shown to be effective in a cascade aza-Henry/lactamization reaction to produce chiral 3-(nitromethyl)isoindolin-1-ones. The bifunctional nature of the catalyst is crucial, as it not only facilitates the initial enantioselective addition but also promotes the subsequent cyclization step. Similarly, these catalysts have been employed in multicomponent reactions, where three or more reactants are combined in a one-pot procedure to form a complex product, further showcasing their utility in building molecular complexity efficiently.
Exploration in New Reaction Classes and Substrate Scope Expansion
Research continues to push the boundaries of what is possible with Cinchonan-9-amine, (8a,9S)- based catalysts, exploring new reaction types and expanding the range of compatible substrates. While initially recognized for their success in Michael additions, their application has grown to include a diverse array of asymmetric transformations.
Recent studies have demonstrated their effectiveness in the enantioselective γ-alkylation of α,β-unsaturated aldehydes, a challenging transformation that provides access to valuable chiral building blocks. Other explorations include their use in sulfa-Michael additions and various cycloaddition reactions. nih.gov This continuous expansion of the reaction scope and substrate tolerance underscores the versatility and robustness of the Cinchonan-9-amine, (8a,9S)- catalytic framework.
Spectroscopic Analysis in Mechanistic Elucidation (e.g., NMR, IR, HRMS for derivatives)
A thorough understanding of the reaction mechanism is paramount for the rational design of more efficient catalysts. Spectroscopic techniques are indispensable tools for this purpose. The characterization of novel catalyst derivatives, such as the selenoureas formed from Cinchonan-9-amine, (8a,9S)-, is routinely performed using a suite of analytical methods.
Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR spectroscopy are used to confirm the structure of newly synthesized catalyst derivatives. nih.gov
Infrared (IR) Spectroscopy : IR analysis helps to identify key functional groups, such as the N-H and C=Se bonds in selenourea catalysts, confirming the successful modification of the parent amine. nih.gov
High-Resolution Mass Spectrometry (HRMS) : HRMS provides precise mass data, which is used to confirm the elemental composition of the synthesized catalysts and reaction intermediates. nih.gov
By studying the interactions between the catalyst and substrates, researchers can gain insights into the transition states that govern the stereochemical outcome of the reaction, paving the way for the next generation of highly optimized catalysts.
Conclusion
Summary of Contributions of Cinchonan-9-amine, (8a,9S)- to Asymmetric Catalysis
Cinchonan-9-amine, (8a,9S)-, and its parent family of 9-amino(9-deoxy)epi cinchona alkaloids, have become exceptionally powerful and versatile organocatalysts in the field of asymmetric synthesis. nih.govnih.govrsc.org Derived from naturally abundant Cinchona alkaloids, these primary amines have been instrumental in the stereoselective functionalization of carbonyl compounds, providing access to complex chiral molecules with high levels of enantioselectivity. nih.govnih.gov Their significance stems from their ability to participate in various catalytic modes, most notably through the formation of chiral enamines or iminium ions, which effectively control the stereochemical outcome of a wide array of chemical transformations. acs.orgresearchgate.net
The primary contribution of these catalysts lies in their demonstrated efficacy in a diverse range of asymmetric reactions. These include, but are not limited to, Michael additions, aldol (B89426) reactions, Mannich reactions, and various cycloadditions. researchgate.netdovepress.com The modularity of the Cinchona alkaloid scaffold allows for fine-tuning of the catalyst's steric and electronic properties, often by modifying the C6' substituent or by incorporating additional functional groups like thioureas or squaramides at the C9-amine. acs.orgdovepress.com This adaptability has enabled chemists to achieve high yields and excellent enantiomeric excesses for reactions that were previously challenging.
For instance, in conjugate addition reactions, Cinchonan-9-amine derivatives have proven to be highly efficient. They catalyze the addition of nucleophiles like nitroalkanes to both cyclic and acyclic enones with enantioselectivities often exceeding 90% ee. dovepress.com Similarly, in asymmetric aldol reactions, these catalysts facilitate the reaction between ketones and α-ketoesters to produce chiral tertiary alcohols with high yields and enantioselectivity. dovepress.com The bifunctional nature of many modified Cinchona amine catalysts, where the amine activates the carbonyl compound and another moiety (e.g., a thiourea (B124793) group) activates the nucleophile through hydrogen bonding, is a key factor in their success. nih.gov
The table below summarizes the performance of Cinchonan-9-amine, (8a,9S)- and its derivatives in several key asymmetric reactions, showcasing the broad applicability and high stereocontrol afforded by this class of organocatalysts.
| Reaction Type | Catalyst Type | Substrates | Yield | Enantiomeric Excess (ee) |
| Michael Addition | 9-epi-aminoquinine | Nitroalkanes and Enones | Moderate to Good | 91-99% |
| Aldol Reaction | 9-amino(9-deoxy)-epi-Cinchona alkaloid | Acetone (B3395972) and β,γ-unsaturated α-ketoesters | Excellent | Excellent |
| [3+2] Cycloaddition | Quinine-derived primary amine | Nitrones and α,β-unsaturated aldehydes | Good | up to 90% |
| Diels-Alder Reaction | 9-amino-(9-deoxy)-epi-quinine | 3-substituted cyclohexenones and Maleimides | Good | High |
| Double Michael Addition | Quinine-derived primary amine | 3-nitro-2H-chromenes and α,β-unsaturated ketones | up to 90% | up to 95% |
This table presents a selection of representative data and is not exhaustive.
Remaining Challenges and Opportunities in the Field
Despite the remarkable success and widespread application of Cinchonan-9-amine, (8a,9S)- and its derivatives, several challenges and opportunities remain. A primary challenge is the limitation of substrate scope in certain reactions. For example, some catalysts show reduced efficiency or stereoselectivity with sterically demanding substrates or specific classes of reactants, such as the inability of certain derivatives to catalyze Diels-Alder reactions involving alkyl-substituted components. acs.org Overcoming these limitations requires the rational design of new catalysts with tailored steric and electronic properties.
Furthermore, while the general mechanistic pathways of enamine and iminium ion catalysis are well-understood, the precise origins of stereocontrol are not always clear and can be highly substrate-dependent. acs.org A deeper mechanistic understanding, aided by computational studies, is crucial for predicting the optimal catalyst structure for a given transformation and for moving beyond trial-and-error catalyst development. Quantum chemical computations have begun to shed light on the complex non-covalent interactions within the transition state that dictate enantioselectivity, but more work is needed to create broadly applicable predictive models. acs.org
The field presents significant opportunities for innovation. One major avenue is the development of novel bifunctional catalysts by incorporating new hydrogen-bond donors or other activating groups onto the Cinchona scaffold. The successful use of thiourea, squaramide, and even selenourea (B1239437) moieties demonstrates the potential of this approach to enhance reactivity and selectivity. acs.orgnih.gov Exploring new functionalities could unlock novel reaction pathways and improve performance with historically difficult substrates. researchgate.net
Another opportunity lies in the application of these catalysts in more complex cascade or tandem reactions, allowing for the rapid construction of molecular complexity from simple precursors. researchgate.net The development of heterogeneous or recyclable versions of these organocatalysts is also a key area for future research, addressing concerns about cost and sustainability in large-scale synthesis. dovepress.com Ultimately, the continued evolution of catalysts based on the Cinchonan-9-amine, (8a,9S)- framework will depend on a synergistic combination of synthetic innovation, detailed mechanistic investigation, and the exploration of new catalytic applications.
Q & A
Basic Research Questions
Q. What are the critical considerations for synthesizing (8a,9S)-Cinchonan-9-amine with high enantiomeric purity?
- Methodological Answer : Enantiomeric purity is achieved via chiral resolution techniques, such as diastereomeric salt crystallization or chromatography using chiral stationary phases. Structural validation requires high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) to confirm stereochemistry. For example, m/z values (e.g., 241.1579 for related compounds) and elemental analysis (e.g., C: 74.65%, H: 7.94%, N: 17.41%) must align with theoretical calculations . Purity standards (>95%) are maintained using HPLC with UV/Vis or MS detection, as emphasized in pharmaceutical impurity guidelines .
Q. How should researchers validate the structural integrity of (8a,9S)-Cinchonan-9-amine derivatives?
- Methodological Answer : Combine spectroscopic techniques:
- NMR : Analyze proton and carbon shifts to confirm stereochemical assignments (e.g., 8a,9S configuration vs. 8a,9R).
- HRMS : Match observed m/z values (e.g., 239.1422 for related compounds) with theoretical isotopic patterns .
- Elemental analysis : Verify carbon, hydrogen, and nitrogen percentages against calculated values (e.g., ±0.4% tolerance) .
Cross-referencing with databases like NIST Chemistry WebBook ensures data reliability .
Advanced Research Questions
Q. How can contradictions in reported catalytic efficiencies of (8a,9S)-Cinchonan-9-amine derivatives be resolved?
- Methodological Answer : Discrepancies often arise from variations in reaction conditions (solvent, temperature) or impurity profiles. To address this:
- Reproduce experiments : Standardize solvent systems (e.g., toluene vs. THF) and catalyst loading (mol%).
- Impurity profiling : Use LC-MS to identify trace byproducts (e.g., diastereomers or degradation products) that may inhibit catalysis .
- Kinetic studies : Compare turnover frequencies (TOF) under identical conditions to isolate stereochemical effects .
Q. What experimental strategies are effective for probing the stereoelectronic effects of (8a,9S)-Cinchonan-9-amine in asymmetric catalysis?
- Methodological Answer :
- Computational modeling : Perform DFT calculations to map transition states and identify key non-covalent interactions (e.g., π-stacking, hydrogen bonding) .
- Substituent variation : Synthesize analogs (e.g., 6’-methoxy or 10,11-dihydro derivatives) and compare enantioselectivity trends via kinetic resolution assays .
- Isotopic labeling : Use deuterated substrates to study kinetic isotope effects (KIE) and elucidate rate-determining steps .
Data Analysis & Reproducibility
Q. How should researchers address inconsistencies in elemental analysis data for (8a,9S)-Cinchonan-9-amine analogs?
- Methodological Answer :
- Replicate measurements : Conduct triplicate analyses to assess instrument precision.
- Calibration checks : Validate instruments using certified reference materials (CRMs) for C/H/N.
- Sample purity : Ensure compounds are free of residual solvents or moisture, which skew results. For example, a 0.5% moisture content can alter hydrogen percentages by ~0.3% .
Q. What statistical approaches are recommended for analyzing catalytic performance data across multiple studies?
- Methodological Answer :
- Meta-analysis : Aggregate data from peer-reviewed studies using fixed- or random-effects models, weighting results by sample size and confidence intervals.
- Sensitivity analysis : Identify outliers by comparing standard deviations of enantiomeric excess (ee) values under similar conditions .
- Error propagation : Account for measurement uncertainties (e.g., ±1% ee) using the Guide to the Expression of Uncertainty in Measurement (GUM) principles .
Experimental Design
Q. How to design a robust protocol for assessing the stability of (8a,9S)-Cinchonan-9-amine under varying pH conditions?
- Methodological Answer :
- Accelerated degradation studies : Expose the compound to pH 3–10 buffers at 40–60°C and monitor decomposition via HPLC.
- Kinetic profiling : Calculate degradation rate constants (k) and half-lives (t₁/₂) using Arrhenius plots .
- Product identification : Use LC-HRMS to characterize degradation products (e.g., oxidation at the quinoline ring) .
Q. What steps ensure reproducibility in synthesizing (8a,9S)-Cinchonan-9-amine quaternary salts for catalytic applications?
- Methodological Answer :
- Standardized quaternization : React cinchonan-9-amine with alkyl halides (e.g., allyl bromide) in anhydrous acetonitrile under inert atmosphere .
- Counterion exchange : Purify salts via recrystallization (e.g., trihydrochloride forms) and confirm stoichiometry via ion chromatography .
- Batch documentation : Record solvent grades, reaction times, and purification steps to minimize inter-batch variability .
Literature & Citation Practices
Q. How to systematically evaluate conflicting mechanistic proposals for (8a,9S)-Cinchonan-9-amine-mediated reactions?
- Methodological Answer :
- Critical appraisal : Compare experimental evidence (e.g., kinetic vs. stereochemical data) across studies using Cochrane systematic review principles .
- Grey literature inclusion : Search patents and conference abstracts for unpublished data via platforms like Web of Science or PubMed .
- Citation mapping : Use tools like CitNetExplorer to trace the evolution of hypotheses and identify consensus gaps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
